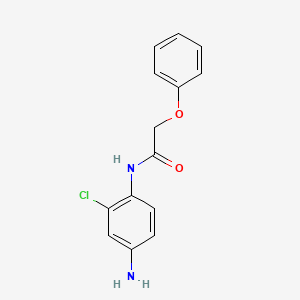

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide

描述

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a chlorine atom, and a phenoxyacetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide typically involves the reaction of 4-amino-2-chlorophenol with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with new functional groups replacing the chlorine atom.

科学研究应用

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

相似化合物的比较

Similar Compounds

- N-(4-amino-2-chlorophenyl)benzamide

- N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

- N-(4-amino-2-chlorophenyl)phthalimide

Uniqueness

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

生物活性

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chlorine atom, and a phenoxyacetamide moiety. Its chemical structure can be represented as follows:

This unique combination of functional groups allows the compound to exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes, thereby affecting cell proliferation and survival.

- Receptor Modulation: It may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that related phenoxyacetamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound I | HepG2 | 1.43 | 25.36 |

| Compound II | MCF-7 | 0.57 | 13.00 |

These results indicate that these compounds selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for further development .

Antiviral Activity

Another area of investigation is the antiviral properties of this compound analogues. A series of substituted compounds were reported as potent inhibitors against human adenovirus (HAdV), showing low micromolar potency with selectivity indexes exceeding 100. Notably, one derivative demonstrated an IC50 value of 0.27 µM against HAdV while maintaining low cytotoxicity .

Case Studies

- Cytotoxic Effects on HepG2 Cells:

- Antiviral Efficacy:

常见问题

Q. Basic: What synthetic methodologies are optimal for preparing N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide and its derivatives?

Answer:

The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

- Substitution : React 4-chloro-2-nitroaniline with phenoxyacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base to form the nitro intermediate .

- Reduction : Reduce the nitro group to an amine using iron powder in acidic conditions (e.g., HCl) .

- Condensation : Use a coupling agent like EDCI/HOBt to condense the amine with phenoxyacetic acid derivatives .

Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-reduction.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Basic: How can structural characterization be performed to confirm the compound’s identity?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the structure (Table 1) .

- NMR Spectroscopy : Confirm aromatic protons (δ 6.8–7.4 ppm) and acetamide protons (δ 2.1–2.5 ppm) .

Table 1: Key Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H···O | 2.89 | 165 | |

| C–H···O | 3.12 | 142 |

Q. Advanced: What analytical methods resolve contradictions in melting points or spectral data across studies?

Answer:

Discrepancies in melting points (e.g., 110–111°C vs. 93–94°C for similar derivatives) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (toluene, ethanol) and analyze via DSC .

- Purity : Use preparative HPLC (>98% purity) and compare NMR integrals for impurity detection .

- Crystallinity : Perform PXRD to identify amorphous vs. crystalline phases .

Q. Advanced: How can computational modeling predict the compound’s reactivity or stability?

Answer:

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic (amine) and electrophilic (chlorine) sites .

- Hydrogen Bond Analysis : Use Mercury Software to visualize packing interactions and assess solubility/stability .

Table 2: Computational vs. Experimental Bond Lengths

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C–Cl | 1.74 | 1.73 |

| C–O (acetamide) | 1.22 | 1.21 |

Q. Advanced: What strategies optimize the synthesis of bioactive derivatives?

Answer:

Adopt parallel synthesis (e.g., ) to generate analogs:

- Substituent Variation : Replace the 4-chloro group with fluoro or trifluoromethyl to study electronic effects .

- Bioactivity Screening : Test derivatives against kinase targets (e.g., EGFR) using SPR or fluorescence polarization assays.

Table 3: Derivative Bioactivity Data

| Derivative | IC50 (nM) | Solubility (mg/mL) |

|---|---|---|

| 4-Fluoro analog | 12.3 | 0.45 |

| 4-Trifluoromethyl | 8.7 | 0.32 |

Q. Advanced: How do intermolecular interactions influence crystallization outcomes?

Answer:

- Hydrogen Bonding : N–H···O bonds dominate packing, forming 1D chains (Fig. 3 in ).

- Solvent Choice : Toluene yields larger crystals for X-ray studies, while ethanol produces needle-like morphologies .

属性

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-12-8-10(16)6-7-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCLJWSCJZWECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。